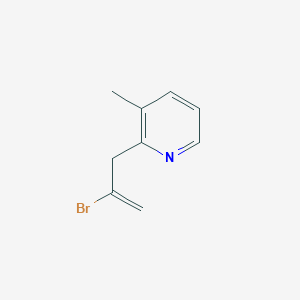

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene

描述

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene (CAS: Not explicitly provided; referenced in CymitQuimica and Fluorochem catalogs ) is a brominated propene derivative featuring a 3-methyl-2-pyridyl substituent. This compound belongs to the class of allylic bromides, which are widely utilized in organic synthesis as intermediates for cross-coupling reactions, polymerization, and pharmaceutical agent development.

Key structural attributes:

- Molecular formula: Presumed to be C₉H₉BrN (based on substituent analysis).

- Functional groups: Allylic bromide (C-Br bond) and pyridyl ring (aromatic nitrogen heterocycle).

- Applications: Likely used in medicinal chemistry for pyridine-based scaffold derivatization.

属性

IUPAC Name |

2-(2-bromoprop-2-enyl)-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFALGCFOMMDHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641245 | |

| Record name | 2-(2-Bromoprop-2-en-1-yl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951886-92-3 | |

| Record name | 2-(2-Bromoprop-2-en-1-yl)-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene typically involves the bromination of 3-(3-methyl-2-pyridyl)-1-propene. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

- Dissolve 3-(3-methyl-2-pyridyl)-1-propene in an appropriate solvent such as carbon tetrachloride or chloroform.

- Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile.

- Reflux the mixture for several hours until the reaction is complete.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of safer and more environmentally friendly solvents and reagents is also considered in industrial settings.

化学反应分析

Types of Reactions

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Elimination: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Elimination: Strong bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Nucleophilic substitution: Substituted pyridyl propene derivatives.

Elimination: Alkenes such as 3-(3-methyl-2-pyridyl)-1-propene.

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

科学研究应用

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

Biological Studies: Studied for its interactions with biological molecules and potential biological activity.

Industrial Applications: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, forming a double bond. The pyridine ring can participate in various interactions with biological molecules, potentially affecting enzyme activity or receptor binding.

相似化合物的比较

Structural and Physicochemical Properties

The following table compares 2-Bromo-3-(3-methyl-2-pyridyl)-1-propene with analogous bromo-propenes:

Key Observations :

- Substituent Effects : The pyridyl group in the target compound introduces nitrogen-based polarity, enhancing solubility in polar solvents compared to purely aromatic (e.g., biphenyl, naphthyl) or aliphatic (e.g., methyl) derivatives.

- Molecular Weight : Derivatives with larger aromatic substituents (e.g., biphenyl, naphthyl) exhibit higher molecular weights, influencing boiling points and phase behavior .

- Reactivity : Allylic bromides with aromatic substituents (e.g., pyridyl, biphenyl) are less volatile than aliphatic derivatives like 3-Bromo-2-methyl-1-propene, which is a liquid at room temperature .

生物活性

2-Bromo-3-(3-methyl-2-pyridyl)-1-propene is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This compound is characterized by a bromine atom attached to a propene backbone, along with a 3-methyl-2-pyridyl substituent. Its unique structural features enable a variety of chemical reactions and biological interactions, making it a subject of interest for further investigation.

The molecular formula of this compound is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol. The synthesis typically involves the bromination of 3-(3-methyl-2-pyridyl)-1-propene, which can be achieved through various methods, including electrophilic substitution reactions. The compound serves as an intermediate in organic synthesis and has potential applications in pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds that may exhibit different biological activities.

- Elimination Reactions : The compound can undergo elimination reactions, resulting in the formation of alkenes that may have distinct biological properties.

- Interaction with Enzymes : It has been shown to modulate apoptotic pathways by influencing proteins such as Bcl-2 and Bax, which are crucial in regulating cell death.

Biological Activity

Research indicates that this compound exhibits selective cytotoxicity against certain cancer cell lines. The specific biological activities include:

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially making it a candidate for cancer therapy. The mechanism may involve the inhibition of specific signaling pathways related to cell proliferation and survival.

- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, although further studies are needed to elucidate its efficacy against various pathogens.

Case Studies

Several studies have explored the biological effects of this compound:

-

Cytotoxicity Assessment : A study assessed the cytotoxic effects on multiple cancer cell lines, revealing significant inhibition of cell growth at varying concentrations. The results indicated a dose-dependent response, with IC50 values suggesting potent activity against specific types of cancer cells.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 10 A549 (Lung Cancer) 20 - Mechanistic Studies : Further research focused on understanding the mechanism of action involved in apoptosis induction. Western blot analysis showed increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic factors in treated cells, indicating a shift towards apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。